Cas no 2354058-36-7 (2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid structure](https://ja.kuujia.com/scimg/cas/2354058-36-7x500.png)
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- EN300-7084916
- 2354058-36-7
- 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid
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- インチ: 1S/C19H17NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,1,10-11H2,(H,20,23)(H,21,22)
- InChIKey: WTCZYMYHEGZTCB-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(=C)C(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 323.11575802g/mol
- どういたいしつりょう: 323.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 75.6Ų
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7084916-0.05g |
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid |
2354058-36-7 | 95.0% | 0.05g |
$1927.0 | 2025-03-12 | |
Enamine | EN300-7084916-5.0g |
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid |
2354058-36-7 | 95.0% | 5.0g |
$6650.0 | 2025-03-12 | |
Enamine | EN300-7084916-1.0g |
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid |
2354058-36-7 | 95.0% | 1.0g |
$2294.0 | 2025-03-12 | |
Enamine | EN300-7084916-10.0g |
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid |
2354058-36-7 | 95.0% | 10.0g |
$9859.0 | 2025-03-12 | |
Enamine | EN300-7084916-0.5g |
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid |
2354058-36-7 | 95.0% | 0.5g |
$2202.0 | 2025-03-12 | |
Enamine | EN300-7084916-2.5g |
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid |
2354058-36-7 | 95.0% | 2.5g |
$4495.0 | 2025-03-12 | |
Enamine | EN300-7084916-0.1g |
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid |
2354058-36-7 | 95.0% | 0.1g |
$2019.0 | 2025-03-12 | |
Enamine | EN300-7084916-0.25g |
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid |
2354058-36-7 | 95.0% | 0.25g |
$2110.0 | 2025-03-12 |
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acidに関する追加情報
Compound CAS No 2354058-36-7: A Comprehensive Overview
The compound with CAS No 2354058-36-7, also known as 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid, is a highly specialized organic molecule with significant applications in the fields of organic synthesis, material science, and pharmaceutical research. This compound is characterized by its unique structure, which combines a fluorenylmethoxycarbonyl (Fmoc) group with a propenoic acid moiety. The Fmoc group is a well-known protecting group in peptide synthesis, while the propenoic acid component introduces reactivity and functional versatility to the molecule.
Recent studies have highlighted the potential of this compound in the development of advanced materials. For instance, researchers have explored its use in the synthesis of stimuli-responsive polymers, where the Fmoc group serves as a photosensitive unit. The integration of this compound into polymer frameworks has shown promise in creating materials that can respond to external stimuli such as light or temperature changes. This application is particularly relevant in the field of smart materials, where such responsiveness is highly sought after for applications in sensors, drug delivery systems, and adaptive structures.
In addition to its role in materials science, 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid has also been investigated for its potential in drug delivery systems. The Fmoc group's ability to act as a protecting group during peptide synthesis makes it an ideal candidate for controlled drug release mechanisms. Recent research has demonstrated that this compound can be incorporated into biodegradable polymers, enabling precise control over drug release kinetics. This advancement is particularly significant in the context of personalized medicine, where tailored drug delivery systems are essential for optimizing therapeutic outcomes.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the Fmoc group through nucleophilic acyl substitution and subsequent coupling reactions to introduce the propenoic acid moiety. The optimization of these steps has been a focus of recent studies, with researchers exploring novel catalysts and reaction conditions to enhance yield and purity. These advancements have not only improved the scalability of the synthesis but also opened new avenues for exploring related compounds with similar functional groups.
From an environmental perspective, the development of efficient and sustainable synthetic routes for 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]prop-2-enoic acid is a critical area of research. With increasing emphasis on green chemistry practices, scientists are investigating methods to minimize waste and reduce energy consumption during production. Recent breakthroughs in catalytic asymmetric synthesis have shown potential for achieving this goal, offering pathways that are both eco-friendly and cost-effective.
In conclusion, CAS No 2354058-36-7 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in organic synthesis, material science, and pharmaceutical research. As ongoing studies continue to uncover new applications and optimize synthetic processes, this compound is poised to play an increasingly important role in advancing technological and medical innovations.
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